![molecular formula C13H18O3 B5660130 2-ethoxyphenyl pivalate](/img/structure/B5660130.png)
2-ethoxyphenyl pivalate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-ethoxyphenyl pivalate often involves strategic lithiation and subsequent reactions with electrophiles for ring substitution. For example, lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide followed by reactions with various electrophiles showcases a method for achieving high yields of products involving ring substitution adjacent to the pivaloylaminoethyl group (Smith, El‐Hiti, & Alshammari, 2012). Additionally, the synthesis of ethyl-2-(p-ethoxyphenyl) propenoate from phenetole through Friedel-Crafts reaction and Wittig G reaction is another route demonstrating the compound's synthetic accessibility (Weng Jianquan, 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as rhodium(II) pivalate dimers formed by ligation of C=C double bond and carbonyl oxygen of p-quinone, provides insight into the potential structural complexity and coordination capabilities of 2-ethoxyphenyl pivalate derivatives (Handa et al., 1998).
Chemical Reactions and Properties
Palladium-catalyzed benzene arylation incorporating catalytic pivalic acid as a proton shuttle is a significant reaction that highlights the chemical versatility and reactivity of pivalate-containing compounds. This method demonstrates the use of pivalate anion in direct arylation, showing high yields and illustrating the compound's chemical reactivity and potential for forming complex molecular structures (Lafrance & Fagnou, 2006).
Physical Properties Analysis
The synthesis and characterization of copper(II) pivalate adducts provide data on the physical properties, including X-ray crystallography and magnetic susceptibility measurements. These studies shed light on the coordination chemistry and physical attributes of pivalate complexes, indirectly informing on the behavior of 2-ethoxyphenyl pivalate (Mikuriya et al., 1999).
Chemical Properties Analysis
The study of nickel-catalyzed cross-couplings of benzylic pivalates with arylboroxines demonstrates the chemical properties of pivalate esters, including stereospecific formation of complex organic structures. This research highlights the compound's utility in synthesizing a variety of diarylalkanes and triarylmethanes (Zhou et al., 2013).
properties
IUPAC Name |
(2-ethoxyphenyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-15-10-8-6-7-9-11(10)16-12(14)13(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRKOCMOOXUSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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